4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, also known as 4-(2-aminoethyl)benzenesulfonamide, is an organic compound that belongs to the class of benzenesulfonamides. It features a sulfonamide functional group attached to a benzene ring, with an aminoethyl side chain. This compound is significant in medicinal chemistry due to its biological activity and potential applications in pharmaceuticals.
The compound is classified under the following identifiers:
It is primarily sourced from chemical suppliers and is used in various synthetic applications, especially in the pharmaceutical industry for developing antimicrobial agents and other therapeutic compounds.
The synthesis of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide typically involves several key steps:
In industrial settings, multi-step processes are common, incorporating intermediate preparation and advanced purification techniques like crystallization to achieve high purity levels.
The molecular structure of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide can be represented as follows:
This structure consists of a benzene ring substituted with a sulfonamide group (−SO₂NH₂) and an aminoethyl side chain (−CH(NH₂)−CH₃). The compound exhibits chirality at the aminoethyl carbon center, which is crucial for its biological activity.
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide primarily involves its interaction with bacterial enzymes. It mimics para-aminobenzoic acid, inhibiting dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antimicrobial effects .
Key chemical properties include:
Relevant safety data indicates that it should be handled with caution due to potential irritant effects on skin and eyes .
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide has several scientific uses:
The synthesis of enantiomerically pure 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide (CAS 42109-61-5) necessitates precise chiral control at the benzylic carbon. Two predominant strategies have emerged for establishing this stereogenic center: chiral resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. The chiral resolution approach typically involves diastereomeric salt formation using chiral acids like tartaric acid derivatives, capitalizing on differential crystallization kinetics of the (R)- and (S)-enantiomer salts [6] [7]. Alternatively, enzymatic resolution employing lipases or acylases demonstrates high enantioselectivity (>98% ee) through kinetic resolution of amine intermediates, though this method suffers from inherent 50% maximum yield limitations without racemization recycling [7].
A more atom-economical route utilizes asymmetric hydrogenation of prochiral enamide precursors. This method employs chiral catalysts such as Rh(DuPHOS) or Ru(BINAP) complexes under moderate hydrogen pressure (50-100 psi), achieving enantiomeric excesses exceeding 95% as confirmed by chiral HPLC analysis. Critical to success is the protection of the sulfonamide nitrogen during hydrogenation to prevent catalyst poisoning, typically accomplished using tert-butoxycarbonyl (Boc) groups that are subsequently cleaved under acidic conditions [1] [6]. The stereochemical integrity of the final product is verified through optical rotation ([α]D²⁵ = +15.2° in methanol) and X-ray crystallography, confirming the (R)-configuration [6] [7].
Table 1: Stereoselective Synthesis Approaches Comparison
Method | Key Reagent/Catalyst | ee (%) | Max Yield (%) | Advantage |
---|---|---|---|---|
Diastereomeric Resolution | L-(+)-Tartaric acid | >99 | 40-45* | No specialized catalysts required |
Enzymatic Resolution | Pseudomonas lipase | 98-99 | 48 | Mild conditions |
Asymmetric Hydrogenation | Rh-(S,S)-Et-DuPHOS | 95-97 | 90 | High atom economy |
*Theoretical maximum yield for resolution methods without racemization recycling: 50%
Palladium-catalyzed cross-coupling reactions enable strategic functionalization of the benzene ring prior to installation of the chiral aminoethyl moiety. Suzuki-Miyaura coupling proves particularly valuable for introducing diverse aryl groups at the 4-position of halogenated benzenesulfonamide intermediates. Optimization studies reveal that Pd(PPh₃)₄ (2-5 mol%) in toluene/water (3:1) with K₂CO₃ base at 80°C achieves >85% conversion of 4-bromobenzenesulfonamide with arylboronic acids bearing electron-withdrawing groups, though electron-donating substituents require modified conditions (Pd(OAc)₂/XPhos, dioxane, 100°C) [3] [4].
For late-stage introduction of the aminoethyl functionality, Buchwald-Hartwig amination of 4-bromo-N-protected-benzenesulfonamides with chiral amine equivalents demonstrates moderate efficiency. Notably, the use of BINAP-based palladium catalysts enables coupling with N-Boc-1-aminoethaneboronic acid pinacol ester, though competing deboronation limits yields to 60-70%. Superior results are obtained through reductive amination of 4-acetylbenzenesulfonamide using chiral catalysts. This method employs RuCl₂(S)-xyl-SDPn with ammonium formate as hydrogen donor in methanol, providing the (R)-amine directly with 92% ee after deprotection [3] [4].
Table 2: Palladium-Catalyzed Precursor Functionalization Efficiency
Reaction Type | Catalyst System | Substrate | Conversion (%) | Selectivity Factor |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-BrC₆H₄SO₂NH₂ + PhB(OH)₂ | 85 | 19:1 (aryl:biaryl) |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 4-BrC₆H₄SO₂N(Boc) + chiral amine | 65 | 8:1 (mono:di-arylation) |
Reductive Amination | RuCl₂[(S)-xyl-SDP] | 4-Acetylbenzenesulfonamide | 90 | 95:5 (R:S) |
The physicochemical behavior of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide differs substantially between its free base (CAS 42109-61-5) and hydrochloride salt forms. Solubility profiling reveals the hydrochloride salt exhibits 3.2-fold greater aqueous solubility (86 mg/mL vs. 27 mg/mL in pH 7.4 phosphate buffer at 25°C) due to enhanced ionization and hydration energy. However, this advantage diminishes in simulated intestinal fluid (pH 6.8), where the free base demonstrates superior lipid membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s vs. 2.1 × 10⁻⁶ cm/s for hydrochloride in Caco-2 assays) [2] [5].
Solid-state stability studies under accelerated conditions (40°C/75% RH) demonstrate contrasting degradation pathways: the free base undergoes oxidative degradation at the benzylic position (0.8% after 4 weeks), while the hydrochloride salt shows sulfonamide hydrolysis (1.2% after 4 weeks). Hygroscopicity analysis indicates critical differences in moisture uptake, with the hydrochloride salt absorbing 23% w/w moisture at 80% RH versus <2% for the free base. These properties directly influence processing characteristics, as the hydrochloride requires specialized handling under inert atmosphere during milling to prevent deliquescence, whereas the free base demonstrates excellent powder flow properties (Carr index = 18) suitable for direct compression [2] [5] [7].
Table 3: Comparative Properties of Free Base and Hydrochloride Forms
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point | 192-194°C | 228-230°C (dec) | Differential Scanning Calorimetry |
Aqueous Solubility (25°C) | 27 mg/mL (pH 7.4) | 86 mg/mL (pH 7.4) | USP Equilibrium Method |
Hygroscopicity (% wt gain at 80% RH) | 1.8% | 23% | Dynamic Vapor Sorption |
Crystalline Form | Monoclinic (P21/n) | Orthorhombic (P212121) | X-ray Powder Diffraction |
Photostability (Δpurity after 500 klux-h) | -0.3% | -1.8% | ICH Q1B Guidelines |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3